molecular formula C15H13FN6OS B3002273 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 677780-09-5

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B3002273
CAS No.: 677780-09-5
M. Wt: 344.37
InChI Key: DSWFWEDREFNQFH-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with:

  • Thioether-linked acetamide: The acetamide moiety is functionalized with a 4-fluorophenyl group, contributing to lipophilicity and metabolic stability.

Its structural design suggests applications in modulating ion channels (e.g., insect Orco receptors) or enzyme inhibition (e.g., reverse transcriptase), based on analogs reported in the literature .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6OS/c16-10-4-6-11(7-5-10)19-13(23)9-24-15-21-20-14(22(15)17)12-3-1-2-8-18-12/h1-8H,9,17H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWFWEDREFNQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The triazole ring is a significant structural motif in medicinal chemistry due to its ability to interact with various biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C14H14N6OSF
Molecular Weight 318.36 g/mol
CAS Number 586998-90-5

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives containing the triazole moiety can effectively inhibit cancer cell proliferation in various cell lines such as HCT116 and MCF7. The IC50 values for these compounds ranged from 0.6 ± 1.5 to 15.4 ± 2.1 µM against these cell lines .

Antimicrobial Activity

The biological activity of triazole derivatives extends to antimicrobial properties as well. A review highlighted that 1,2,4-triazole compounds demonstrate potent antibacterial and antifungal activities due to their ability to inhibit key enzymes in microbial metabolism . This suggests that the compound may also exhibit similar antimicrobial effects.

The mechanism of action for triazole derivatives often involves the inhibition of enzymes critical for cellular functions. For example, they may act as enzyme inhibitors or interfere with nucleic acid synthesis in pathogens . The specific biological targets for this compound remain to be fully elucidated through further experimental studies.

Case Studies and Research Findings

  • Anticancer Studies : In a study examining various triazole derivatives, it was found that modifications at the nitrogen positions significantly affected cytotoxicity against tumor cells. The incorporation of electron-withdrawing groups enhanced the activity against specific cancer cell lines .
  • Antimicrobial Efficacy : A comparative analysis of triazole compounds indicated that those with thioether linkages displayed superior antimicrobial activity compared to their non-thioether counterparts . This underlines the importance of structural modifications in enhancing biological activity.
  • Structure–Activity Relationship (SAR) : A comprehensive SAR analysis demonstrated that the presence of a pyridine ring and specific substituents on the triazole structure correlate with increased potency against both cancerous and microbial targets .

Scientific Research Applications

The compound exhibits a range of biological activities that are crucial for its application in medicine:

  • Antifungal Properties : Triazole derivatives are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective against various fungal infections.
  • Antibacterial Activity : The compound has shown potential in disrupting bacterial enzyme functions, leading to antibacterial effects. This is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance.
  • Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interacting with specific signaling pathways, positioning it as a candidate for anticancer drug development.

Synthesis and Mechanism of Action

The synthesis of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves several steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions using hydrazine derivatives and appropriate nitriles.
  • Thioether Formation : The triazole derivative is reacted with a thiol compound to create a thioether linkage.
  • Acetamide Formation : Finally, the thioether is reacted with an acylating agent to yield the acetamide group.

The mechanism of action primarily involves enzyme inhibition and disruption of cellular processes, which leads to its biological effects.

Case Studies and Research Findings

Numerous studies have investigated the applications of triazole derivatives, including this specific compound:

  • Antimicrobial Activity Study : A study published in Molecules demonstrated that triazole derivatives exhibit significant antimicrobial properties against various pathogens, indicating their potential as therapeutic agents in treating infections .
  • Anticancer Research : Research conducted on related triazole compounds has shown promising results in inducing cell death in cancer lines, suggesting that modifications to the triazole structure can enhance anticancer activity .
  • Pharmacological Evaluations : Investigations into the pharmacokinetics and pharmacodynamics of similar compounds have provided insights into their efficacy and safety profiles, which are essential for future clinical applications .

Comparison with Similar Compounds

Structural Analogues in Orco Modulation

Compound Name Substituents (Triazole/Pyridine/Acetamide) Key Activity Reference
VUAA1 4-Ethyl, 5-(3-pyridinyl), N-(4-ethylphenyl) Orco agonist (EC₅₀ ~2–10 μM)
OLC15 4-Ethyl, 5-(2-pyridinyl), N-(4-butylphenyl) Orco antagonist (IC₅₀ ~0.5 μM)
Target Compound 4-Amino, 5-(2-pyridinyl), N-(4-fluorophenyl) Unreported activity ; predicted Orco modulation due to triazole-pyridine scaffold

Key Differences :

  • Amino vs.
  • Fluorophenyl vs. Ethylphenyl/Butylphenyl : The electron-withdrawing fluorine in the target compound could enhance metabolic stability and membrane permeability relative to VUAA1 and OLC15 .

Analogues in Enzyme Inhibition (Reverse Transcriptase)

Compound Name Substituents (Triazole/Aryl/Acetamide) Activity (Reverse Transcriptase) Reference
AM31 4-Amino, 5-(2-hydroxyphenyl), N-(4-nitrophenyl) IC₅₀ ~15 nM (superior to Nevirapine)
AM33 4-Amino, 5-(2-hydroxyphenyl), N-(4-methoxyphenyl) IC₅₀ ~22 nM
Target Compound 4-Amino, 5-(2-pyridinyl), N-(4-fluorophenyl) Unreported activity ; pyridine may replace hydroxyphenyl for distinct binding

Key Differences :

  • Pyridine vs. Hydroxyphenyl : The target’s pyridine lacks hydroxyl groups critical for hydrogen bonding in AM31/AM33, suggesting divergent binding modes.
  • Fluorophenyl vs. Nitrophenyl/Methoxyphenyl : Fluorine’s smaller size and electronegativity may reduce steric hindrance compared to bulkier nitro/methoxy groups .

Analogues with Varied Aryl and Heteroaryl Substituents

Compound Name Substituents (Triazole/Other Groups) Notes Reference
6a–6c (Iranian Journal) 4-Allyl, 5-(pyridin-2-yl), varied acetamide groups Lower melting points (161–184°C) vs. target compound (unreported)
573705-89-2 4-Allyl, 5-(thiophen-2-yl), N-(4-benzyloxyphenyl) Thiophene introduces sulfur-based interactions
586989-80-2 4-Allyl, 5-(thiophen-2-yl), N-(3,5-dimethoxyphenyl) Methoxy groups enhance solubility

Key Differences :

  • Amino vs. Allyl at 4-position: The target’s amino group likely increases polarity versus allyl’s hydrophobicity, impacting bioavailability.
  • Pyridine vs. Thiophene : Pyridine’s nitrogen enables stronger π-π stacking than thiophene’s sulfur, altering target selectivity .

Pharmacological and Physicochemical Considerations

  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, extending half-life relative to chlorophenyl or methoxyphenyl derivatives .
  • Target Selectivity : Pyridin-2-yl’s positional isomerism (vs. 3-pyridinyl in VUAA1) may shift binding specificity in Orco or enzyme targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by functionalization of the triazole core. Key steps include:

  • Introducing the pyridinyl group at position 5 of the triazole ring through nucleophilic substitution .
  • Coupling the thioacetamide moiety via a thiol-alkylation reaction under basic conditions .
  • Validate purity using HPLC (≥95% purity threshold) and structural confirmation via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers screen the initial biological activity of this compound?

  • Methodological Answer : Prioritize in vitro assays for anti-inflammatory or anti-exudative activity, given structural analogs of 1,2,4-triazole derivatives exhibit these properties . Protocols include:

  • Carrageenan-induced paw edema in rodent models to assess anti-inflammatory effects.
  • Protein denaturation inhibition assays to evaluate anti-exudative potential .
  • Dose-response curves (IC50_{50} calculations) and comparison to positive controls (e.g., indomethacin) .

Q. What physicochemical properties are critical to characterize, and which techniques are recommended?

  • Methodological Answer : Essential properties include solubility, logP (lipophilicity), and thermal stability. Techniques:

  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification .
  • logP : Reverse-phase HPLC using a C18 column and calibration with standard compounds .
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and evaluate changes:

  • Pyridinyl group : Replace with other heterocycles (e.g., furan, thiophene) to assess impact on receptor binding .
  • Fluorophenyl moiety : Test halogen substitutions (Cl, Br) to enhance metabolic stability .
  • Thioacetamide linker : Explore bioisosteric replacements (e.g., sulfone, carbonyl) to improve pharmacokinetics .
  • Use multivariate statistical analysis (e.g., PCA) to correlate structural changes with activity trends .

Q. What computational strategies can predict binding modes or guide synthesis?

  • Methodological Answer : Combine quantum mechanics (QM) and molecular docking:

  • QM Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Docking : Target inflammatory mediators (e.g., COX-2) using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) .
  • ADMET Prediction : Use SwissADME or ADMETlab to forecast toxicity and bioavailability .

Q. How can researchers investigate the mechanism of action at the molecular level?

  • Methodological Answer : Employ biochemical and cellular assays:

  • Enzyme Inhibition : Test inhibition of cyclooxygenase (COX-1/COX-2) via fluorometric kits .
  • Cytokine Profiling : Quantify TNF-α/IL-6 levels in LPS-stimulated macrophages using ELISA .
  • Western Blotting : Assess NF-κB or MAPK pathway modulation in treated cell lines .

Q. What protocols ensure stability and assess degradation products under storage?

  • Methodological Answer : Conduct accelerated stability studies:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light; monitor via LC-MS .
  • Storage Conditions : Store at 2–8°C in amber vials under inert gas (N2_2) to prevent oxidation .
  • Degradation Kinetics : Fit data to Arrhenius equation to predict shelf-life .

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